2-methoxy-N-[(2Z)-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
Description
The compound 2-methoxy-N-[(2Z)-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide (CAS: 1006265-89-9, molecular formula: C₂₄H₂₉N₃O₅S₂) features a benzothiazole core fused with a dihydrothiazole ring system. Key structural attributes include:
- A methoxyethyl group at position 3 of the benzothiazole ring, enhancing solubility and steric flexibility.
- A 2-methoxybenzamide substituent at the N-position, contributing to hydrogen-bonding capabilities.
- A sulfur atom in the thiazole ring, which may influence redox properties or metal coordination .
Properties
IUPAC Name |
2-methoxy-N-[3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-22-12-11-20-14-8-4-6-10-16(14)24-18(20)19-17(21)13-7-3-5-9-15(13)23-2/h3-10H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXZBTRWTGDXQQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=CC=CC=C2SC1=NC(=O)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-[(2Z)-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the condensation of 2-methoxybenzoyl chloride with 2-methoxyethylamine to form an intermediate, which is then cyclized with 2-aminothiophenol under specific conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-[(2Z)-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The methoxy groups in the compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides, leading to the formation of substituted products.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted benzamides, depending on the type of reaction and reagents used.
Scientific Research Applications
2-methoxy-N-[(2Z)-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is being conducted to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-methoxy-N-[(2Z)-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in oxidative stress, thereby exerting antioxidant effects. Additionally, it may interact with cellular signaling pathways, influencing cell proliferation and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Structural and Functional Differences
Key Research Findings and Limitations
Synthetic Challenges: Steric hindrance from the methoxyethyl group complicates purification, requiring recrystallization in ethanol (as in ).
Data Gaps: No direct biological data exists for the target compound; inferences are drawn from analogs. For example, sulfonamide-containing derivatives (e.g., ) exhibit improved pharmacokinetics but require toxicity profiling.
Biological Activity
2-Methoxy-N-[(2Z)-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a complex organic compound belonging to the benzothiazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a benzothiazole core substituted with methoxy and methoxyethyl groups. Its molecular formula is , and it exhibits unique structural characteristics that influence its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Research indicates that benzothiazole derivatives can modulate enzyme activity and receptor binding, leading to a range of pharmacological effects.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit metalloenzymes such as carbonic anhydrase, which plays a crucial role in tumor growth and metastasis .
- Cell Cycle Arrest : Studies have shown that certain benzothiazole derivatives induce apoptosis and cell cycle arrest in cancer cell lines .
- Anti-inflammatory Effects : Compounds in this class have been reported to reduce pro-inflammatory cytokines like IL-6 and TNF-α .
Biological Activities
The biological activities of this compound can be summarized as follows:
Case Studies
Several studies have highlighted the efficacy of benzothiazole derivatives in preclinical models:
- Anticancer Activity : A study evaluated the effects of various benzothiazole compounds on human cancer cell lines. The lead compound demonstrated significant inhibition of cell proliferation with IC50 values ranging from 0.4 µM to 0.57 µM against MCF7 cells .
- Mechanistic Insights : Research conducted by Shi et al. showed that substituted benzothiazoles could induce apoptosis via caspase activation in HepG2 liver cancer cells, suggesting a mechanism involving mitochondrial pathways .
- Inflammation Modulation : A recent study demonstrated that specific derivatives could significantly decrease the levels of pro-inflammatory cytokines in vitro, indicating potential therapeutic applications in inflammatory diseases .
Q & A
Q. Methodological Answer :
- NMR Spectroscopy : Use ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ to verify substituent positions and Z-configuration (e.g., characteristic imine proton shifts at δ 8.2–8.5 ppm) .
- HPLC : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
- Elemental Analysis : Compare experimental C/H/N/S percentages with theoretical values (deviation <0.4%) .
Advanced: How can computational modeling predict the biological activity of this benzothiazole derivative?
Q. Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like EGFR or topoisomerase II. Prioritize binding poses with ΔG < −8 kcal/mol .
- QSAR Modeling : Correlate electronic parameters (HOMO/LUMO gaps) from Gaussian 09 calculations with bioactivity data from analogous compounds .
- MD Simulations : Run 100-ns molecular dynamics simulations in GROMACS to assess stability of ligand-target complexes (RMSD < 2 Å) .
Basic: What are the common reaction pathways observed for this compound under varying conditions?
Q. Methodological Answer :
- Hydrolysis : The amide bond may hydrolyze under strong acidic (HCl, reflux) or basic (NaOH/EtOH) conditions, yielding benzothiazole and carboxylic acid fragments .
- Oxidation : The thiazole sulfur can oxidize to sulfoxide/sulfone derivatives using H₂O₂ or mCPBA in CH₂Cl₂ .
- Photoreactivity : UV exposure may induce [2+2] cycloaddition in the presence of alkenes, requiring monitoring via TLC .
Advanced: How can researchers address low yields in the final amide coupling step?
Q. Methodological Answer :
- Catalyst Screening : Test alternative coupling agents (e.g., HATU vs. EDC) and evaluate yields via HPLC .
- Solvent Optimization : Replace DCM with DMF or THF to enhance solubility of bulky intermediates .
- Microwave Assistance : Perform reactions under microwave irradiation (100°C, 150 W) to reduce time from 24h to 1h .
Basic: What pharmacological targets are plausible for this compound based on structural analogs?
Q. Methodological Answer :
- Kinase Inhibition : Analogs with similar benzothiazole-amide motifs show IC₅₀ < 1 µM against EGFR and BRAF .
- Antimicrobial Activity : Thiazole derivatives exhibit MIC values of 2–8 µg/mL against S. aureus and E. coli .
- Validate via Assays : Conduct MTT assays (cancer cell lines) and broth microdilution (microbial strains) with positive controls (e.g., doxorubicin, ciprofloxacin) .
Advanced: What strategies mitigate degradation during long-term stability studies?
Q. Methodological Answer :
- Excipient Screening : Co-formulate with antioxidants (e.g., BHT) or cyclodextrins to protect against hydrolysis/oxidation .
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months and monitor degradation via UPLC-PDA .
- Solid-State Analysis : Use DSC and PXRD to identify stable polymorphs with higher melting points (>180°C) .
Basic: How is the Z-configuration of the imine group confirmed experimentally?
Q. Methodological Answer :
- X-ray Crystallography : Resolve the imine C=N bond geometry (torsion angle ~0° for Z-isomer) .
- NOESY NMR : Detect spatial proximity between the imine proton and 2-methoxyethyl group .
- IR Spectroscopy : Identify C=N stretching frequencies at 1620–1650 cm⁻¹, shifted by conjugation .
Advanced: What are unresolved research gaps and future directions for this compound?
Q. Methodological Answer :
- In Vivo Efficacy : Conduct pharmacokinetic studies (oral bioavailability, t₁/₂) in rodent models .
- Mechanistic Elucidation : Use CRISPR-Cas9 knockouts to identify genetic targets in disease pathways .
- Structural Optimization : Synthesize fluorinated or sulfonamide analogs to enhance BBB permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
